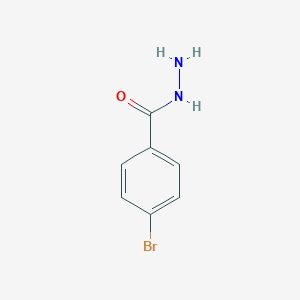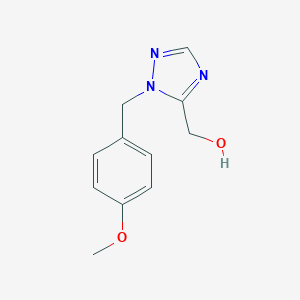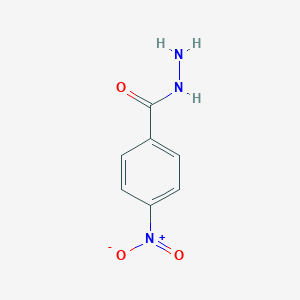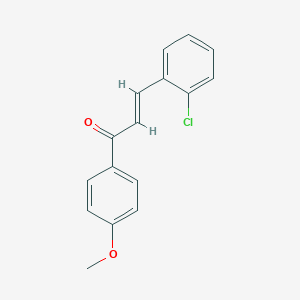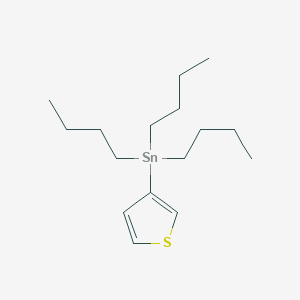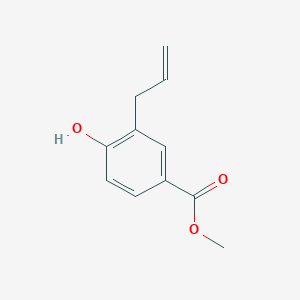
Methyl 3-allyl-4-hydroxybenzoate
Vue d'ensemble
Description
Methyl 3-allyl-4-hydroxybenzoate is a synthetic organic compound with the molecular formula C11H12O3 and a molecular weight of 192.21 . It is also known as 3-Allyl-4-hydroxy-benzoic acid methyl ester .
Molecular Structure Analysis
Methyl 3-allyl-4-hydroxybenzoate contains a total of 26 bonds; 14 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 aromatic hydroxyl .Chemical Reactions Analysis
While specific chemical reactions involving Methyl 3-allyl-4-hydroxybenzoate are not available, studies on similar compounds like Methyl 4-hydroxybenzoate have shown that they can participate in extensive intermolecular hydrogen bonding .Physical And Chemical Properties Analysis
Methyl 3-allyl-4-hydroxybenzoate has a molecular weight of 192.21 and is stored at temperatures between 2-8°C . More specific physical and chemical properties were not found in the available resources.Applications De Recherche Scientifique
Methyl 4-hydroxybenzoate as an antimicrobial agent : Methyl 4-hydroxybenzoate, known as methyl paraben, is an anti-microbial agent used in cosmetics, personal-care products, and as a food preservative. Its crystal structure at 120 K involves three molecules condensed to a 3D framework via extensive intermolecular hydrogen bonding. The study also included Hirshfeld surface analysis and computational calculations (Sharfalddin et al., 2020).
Synthesis of derivatives : The synthesis of tribromobenzofuran and tribromobenzopyran derivatives from a related compound, methyl 2-allyl-4,5,6-tribromo-3-hydroxybenzoate, was demonstrated. The study shows the versatility of the compound in organic synthesis (Khan & Soma, 2007).
Electrophilic substitution reactions : Research on electrophilic substitution reactions of derivatives of 4-hydroxybenzo[b]thiophen, which is structurally related to Methyl 3-allyl-4-hydroxybenzoate, was explored. This study provides insights into the chemical reactivity of similar compounds (Clarke et al., 1973).
Rearrangement reactions : Acid-catalyzed rearrangements of Allyl 4-Hydroxybenzoate, which is similar to Methyl 3-allyl-4-hydroxybenzoate, were studied, showing the potential for chemical transformations of this class of compounds (Dey & Dey, 2009).
Use in organic synthesis : The use of a similar compound, methyl 4-hydroxybenzoate, in the synthesis of various derivatives was explored, indicating its role in organic chemistry and synthesis (Barili et al., 1990).
Kinetic studies of hydrolysis and ethanolysis : A study on the kinetics of hydrolysis and ethanolysis of methyl 4-hydroxybenzoate in different solvent systems provides insight into the reactivity and stability of similar compounds (Sunderland & Watts, 1985).
Effects on nervous conduction : Research on the effects of methyl hydroxybenzoate on nervous conduction offers insights into potential biomedical applications or implications of similar compounds (Nathan & Sears, 1961).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 4-hydroxy-3-prop-2-enylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-3-4-8-7-9(11(13)14-2)5-6-10(8)12/h3,5-7,12H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYBXQLBLMKHFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359099 | |
| Record name | methyl 3-allyl-4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-allyl-4-hydroxybenzoate | |
CAS RN |
53596-60-4 | |
| Record name | methyl 3-allyl-4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

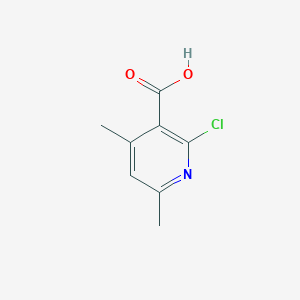
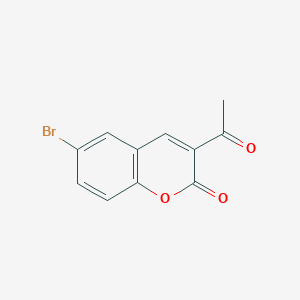
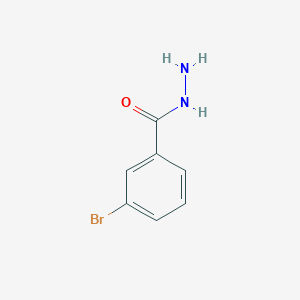
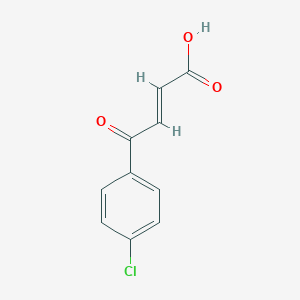

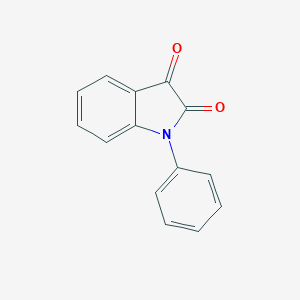
![2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B182506.png)
![N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide](/img/structure/B182509.png)
